Sulfan Blue
Overview
Description
Patent Blue, also known as Patent Blue V, is a synthetic dye belonging to the triphenylmethane class. It is commonly used as a coloring agent in various industries, including food, cosmetics, and pharmaceuticals. The chemical structure of Patent Blue includes a triphenylmethane core with sulfonic acid groups, which contribute to its solubility in water. It is known for its vibrant blue color and is often used in applications requiring a stable and intense blue dye .
Scientific Research Applications
Patent Blue has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular structures.
Medicine: Utilized as a diagnostic dye in procedures such as lymphangiography and sentinel lymph node biopsy.
Industry: Applied in the textile and food industries as a coloring agent
Mechanism of Action
Target of Action
Sulfan Blue, also known as Acid Blue 1 or Isothis compound, primarily targets the lymphatic system . It is used as a visual lymphatic imaging agent during lymphography . The compound is administered subcutaneously and delineates the lymphatic vessels draining the region of injection .
Mode of Action
The mode of action of this compound involves its interaction with the lymphatic system. Upon subcutaneous administration, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue . This staining helps surgeons to identify and remove these sentinel nodes for biopsy during cancer surgeries .
Biochemical Pathways
Its primary function is to provide visual delineation of the lymphatic vessels . This allows for the identification of sentinel lymph nodes, which are the first nodes to which cancer cells may spread from a primary tumor .
Pharmacokinetics
The pharmacokinetic properties of this compound involve its absorption and distribution. Intradermal and parenchymal injections of this compound can lead to systemic absorption through lymphatic channels and vascular beds near tumor sites . Following subcutaneous administration, it binds to serum proteins and is picked up by the lymphatic vessels .
Result of Action
The result of this compound’s action is the visual delineation of the lymphatic vessels and the staining of sentinel lymph nodes . This staining is crucial in surgeries for cancers such as breast cancer and melanoma, where the identification and removal of sentinel nodes can help determine the stage of the cancer and inform treatment decisions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments
Cellular Effects
It is known that certain dyes can cause intraoperative anaphylactic reactions in up to 2.7% of patients This suggests that Acid Blue 1 could potentially have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that the dye may inhibit collagen-induced shape change and maximal aggregation at high concentrations This suggests that Acid Blue 1 could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
One study has reported that the rate of discoloration of Acid Blue 1 by persulfate is proportional to the increase of persulfate and Fe (II) concentration, as well as temperature . This suggests that the effects of Acid Blue 1 may change over time in laboratory settings, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that the compound is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation
Transport and Distribution
It is known that the compound is soluble in water , which suggests that it could potentially be transported and distributed within cells and tissues
Subcellular Localization
It is known that the compound is a synthetic dye , which suggests that it could potentially be localized to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Patent Blue is synthesized through a multi-step process involving the condensation of diethylamino benzaldehyde with benzene derivatives. The reaction typically occurs in the presence of strong acids, such as sulfuric acid, which act as catalysts. The resulting intermediate is then sulfonated to introduce sulfonic acid groups, enhancing the dye’s solubility in water .
Industrial Production Methods
In industrial settings, the production of Patent Blue involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is heated to specific temperatures to ensure complete condensation and sulfonation. After the reaction, the product is purified through filtration and crystallization processes to obtain the final dye in its pure form .
Chemical Reactions Analysis
Types of Reactions
Patent Blue undergoes various chemical reactions, including:
Oxidation: Patent Blue can be oxidized to form different colored compounds, depending on the oxidizing agent used.
Reduction: The dye can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in Patent Blue can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used to convert Patent Blue to its leuco form.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and occur under acidic conditions
Major Products Formed
Oxidation: Oxidized products may include quinones and other colored compounds.
Reduction: The major product is the leuco form of Patent Blue, which is colorless.
Substitution: Substituted derivatives of Patent Blue with various functional groups
Comparison with Similar Compounds
Patent Blue is often compared with other dyes such as Methylene Blue and Trypan Blue. While all three dyes are used in medical diagnostics, Patent Blue is unique due to its specific binding properties and intense blue color. Methylene Blue is more widely available and cost-effective, while Trypan Blue is primarily used for staining dead cells in biological research .
List of Similar Compounds
- Methylene Blue
- Trypan Blue
- Isosulfan Blue
Patent Blue stands out for its specific applications in lymphatic mapping and its vibrant color, making it a valuable tool in both scientific research and industrial applications.
Properties
CAS No. |
129-17-9 |
---|---|
Molecular Formula |
C27H32N2NaO6S2 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |
InChI Key |
DFTBLCXPKYOFJZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
boiling_point |
Decomposes |
Color/Form |
VIOLET POWDER Dark bluish-green powde |
129-17-9 116-95-0 30586-15-3 |
|
physical_description |
Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |
Synonyms |
(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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